molecular formula C12H16N2O2S B10768862 Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester

Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester

Cat. No. B10768862
M. Wt: 252.33 g/mol
InChI Key: RRXZTDHBRAEGPA-UHFFFAOYSA-N
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Description

ML114 is a selective chemical inhibitor of retinoblastoma binding protein 9 (RBBP9) serine hydrolase activity. This compound has been studied for its role in decoupling human pluripotent stem cell proliferation and differentiation. It is particularly significant in the field of stem cell research due to its ability to influence cell cycle progression without inducing differentiation .

Preparation Methods

The synthetic routes and reaction conditions for ML114 are not extensively detailed in the available literature. it is known that ML114 is a small molecule inhibitor designed to selectively target the serine hydrolase activity of RBBP9. Industrial production methods for such inhibitors typically involve multi-step organic synthesis, including the formation of key intermediates and final purification steps to ensure high purity and specificity .

Chemical Reactions Analysis

ML114 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It functions by inhibiting the serine hydrolase activity of RBBP9. The major product of this inhibition is the reduced activity of RBBP9, which in turn affects the proliferation and differentiation of human pluripotent stem cells .

Scientific Research Applications

ML114 has several scientific research applications, particularly in the fields of biology and medicine:

Mechanism of Action

ML114 exerts its effects by selectively inhibiting the serine hydrolase activity of RBBP9. This inhibition leads to a decrease in the proliferation rate of human pluripotent stem cells without initiating differentiation. The molecular targets involved include the nuclear transcription factor Y subunit A (NFYA), which may act as an effector of RBBP9 serine hydrolase activity. The pathways influenced by this inhibition are primarily related to cell cycle progression and maintenance of pluripotency .

Comparison with Similar Compounds

ML114 is unique in its selective inhibition of RBBP9 serine hydrolase activity. Similar compounds include other small molecule inhibitors targeting serine hydrolases, but ML114’s specificity for RBBP9 sets it apart. Some similar compounds include:

These compounds share the common feature of targeting serine hydrolase activity but differ in their specific targets and applications.

properties

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

IUPAC Name

[1-(1,3-thiazol-2-yl)ethylideneamino] cyclohexanecarboxylate

InChI

InChI=1S/C12H16N2O2S/c1-9(11-13-7-8-17-11)14-16-12(15)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

RRXZTDHBRAEGPA-UHFFFAOYSA-N

Canonical SMILES

CC(=NOC(=O)C1CCCCC1)C2=NC=CS2

Origin of Product

United States

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